2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

Vue d'ensemble

Description

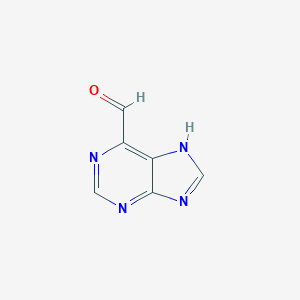

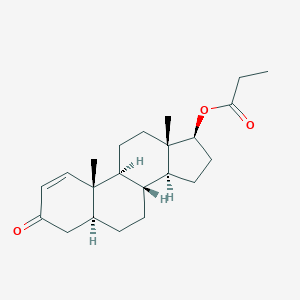

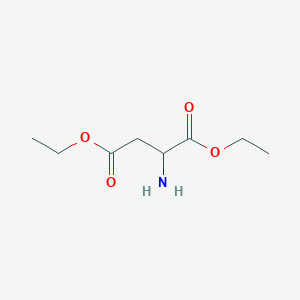

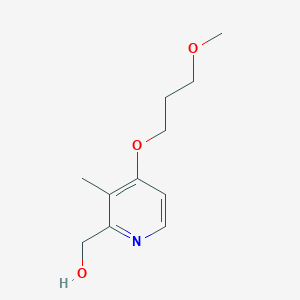

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, or 2HMP, is a synthetic organic compound with a wide range of applications in research and industry. It is a member of the pyridine family, which consists of nitrogen-containing aromatic compounds that are used for a variety of purposes. 2HMP is used in the synthesis of other compounds, and as a catalyst in organic reactions. It has also been used in the development of drugs, as a pesticide, and in the production of plastics.

Applications De Recherche Scientifique

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine is a specific chemical compound which, based on my research, does not have direct literature explicitly detailing its applications in scientific research. However, examining the structural components and functionalities similar to this compound can provide insight into potential research applications in various fields such as pharmacology, materials science, and chemical synthesis. Below, I've summarized findings from related research areas that might share relevance with the structural or functional aspects of the compound , focusing on the broader applications of similar chemical groups and functionalities.

Chemopreventive Potential and Molecular Mechanisms

Research on hydroxylated polymethoxyflavones (PMFs), which share a structural similarity in terms of methoxy groups and potential for hydroxylation, has shown significant chemopreventive effects against cancer, inflammation, atherosclerosis, and neuroprotection. These compounds act by modulating signaling cascades, gene transcription, and enzyme activity, suggesting that similar compounds could be investigated for their biological activities and potential health benefits (Lai et al., 2015).

Enhancement of Protoporphyrin IX Accumulation

The pretreatment strategies to enhance the accumulation of protoporphyrin IX (PpIX) in photodynamic therapy (PDT) highlight the importance of chemical penetration enhancers and temperature control. Considering the structural aspects of this compound, similar approaches could be applied to improve its delivery or efficacy in therapeutic applications, indicating a potential research area focusing on drug delivery systems and therapeutic efficacy enhancement (Gerritsen et al., 2008).

Mécanisme D'action

Target of Action

The primary target of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, also known as Rabeprazole Sodium, is the H+/K+ ATPase enzyme system located at the secretory surface of the gastric parietal cells . This enzyme system is responsible for the final step in the production of gastric acid and is thus a key target for control of stomach acidity.

Mode of Action

Rabeprazole Sodium is a proton pump inhibitor (PPI) . It works by irreversibly blocking the H+/K+ ATPase system, thereby inhibiting the secretion of gastric acid. This results in a decrease in gastric acidity, providing relief from conditions such as gastroesophageal reflux disease (GERD).

Result of Action

The primary result of the action of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a significant reduction in gastric acid secretion. This leads to an increase in gastric pH, providing relief from acid-related disorders such as GERD . In some cases, long-term use may lead to gastric gland polyps .

Safety and Hazards

The safety data sheet for 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine suggests that it should be handled with care. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Propriétés

IUPAC Name |

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-9-10(8-13)12-5-4-11(9)15-7-3-6-14-2/h4-5,13H,3,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBSXXZEMRBFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CO)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152033 | |

| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118175-10-3 | |

| Record name | 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118175103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinemethanol, 4-(3-methoxypropoxy)-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYMETHYL-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV1AM69M15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the role of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in the synthesis of Rabeprazole?

A1: this compound serves as a crucial starting material in the synthesis of Rabeprazole []. It reacts with 2-mercapto-1H-benzimidazole in the presence of phosphorous tribromide to yield 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-ylmethylthio]1H-benzimidazole, an intermediate compound. This intermediate is further oxidized to produce the final product, Rabeprazole.

Q2: Are there any alternative methods for preparing Rabeprazole that don't utilize this compound?

A2: While the provided research focuses on a specific method using this compound [], exploring alternative synthetic routes for Rabeprazole falls outside the scope of this particular study. Further research would be required to answer this question definitively.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)